(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-27(24,25)15-7-4-6-14-16(15)20-18(26-14)22-11-9-21(10-12-22)17(23)13-5-2-3-8-19-13/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGZEBSENOPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This allows them to interact with various biological targets and induce changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as an environmentally friendly solvent can affect the synthesis of similar compounds. .
Biological Activity
The compound (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that combines various pharmacologically relevant structural motifs. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
This compound features:
- A benzo[d]thiazole moiety, known for its diverse biological activities.
- A piperazine ring, which is often associated with various pharmacological effects.
- A pyridine ring, contributing to the compound's interaction with biological targets.
1. Antinociceptive Properties
Research has indicated that compounds with similar structures exhibit significant antinociceptive (pain relief) effects. The thiazole and piperazine components are particularly noted for their interactions with opioid receptors, suggesting potential analgesic properties. In docking studies, it was found that these compounds form critical interactions with opioid receptors, which could lead to effective pain modulation .
2. Anticancer Activity
The presence of the benzo[d]thiazole structure is often linked to anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Receptor Interaction : The compound's ability to bind effectively to specific receptors (e.g., opioid receptors) enhances its analgesic potential.
- Induction of Apoptosis : Similar compounds have been shown to initiate programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
Comparative Analysis
To better understand the biological implications of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Fluorophenyl, methylsulfonyl group | Potential analgesic |
| 4-Methylsulfonylpiperazine | Methylsulfonyl group | Antinociceptive effects |
| Thiazole derivatives | Thiazole ring | Anticancer activity |
This table illustrates how different structural elements contribute to varying biological activities, emphasizing the unique potential of the compound under investigation.
Case Studies
Several studies have been conducted on related thiazole-piperazine derivatives:
- Study on Antinociceptive Effects : A study synthesized novel thiazole-piperazine analogues and evaluated their pain-relieving properties in animal models. The results showed significant reduction in pain responses compared to control groups .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazole derivatives against human cancer cell lines. Compounds similar to this compound exhibited promising IC50 values, indicating a strong potential for development as anticancer agents .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several piperazine-linked heterocycles. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole, piperazine, pyridine | 4-Methylsulfonyl on benzothiazole | C₁₈H₁₉N₃O₃S₂* | ~397.5* | Sulfonyl group enhances polarity; pyridine may improve CNS penetration. |
| 4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-ylmethanone | Benzo[d]thiazole, piperazine, pyrrolidine | 6-Ethyl on benzothiazole; methylsulfonyl on pyrrolidine | C₁₉H₂₆N₄O₃S₂ | 422.6 | Ethyl group increases lipophilicity; pyrrolidine sulfonyl may alter solubility. |
| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone | Benzoimidazole, piperazine, pyridine | 4-Methoxybenzyl on piperazine | C₂₃H₂₄N₆O₂ | 440.5 | Methoxy group may reduce metabolic stability compared to sulfonyl. |
| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | Benzo[d]thiazole, pyrazolone | Allyl and phenyl groups on pyrazolone | C₂₀H₁₆N₄OS | 384.4 | Pyrazolone core lacks piperazine; allyl group introduces steric effects. |
Key Structural Insights :
- Methylsulfonyl vs.
- Piperazine Linkage : The piperazine ring in the target compound and analogs facilitates conformational flexibility, which is critical for interacting with biological targets like G-protein-coupled receptors (GPCRs) .
- Pyridine vs. Pyrrolidine : The pyridine moiety (target compound) may enhance blood-brain barrier permeability compared to the pyrrolidine in , which could limit CNS applications for the latter .
Pharmacological and Physicochemical Comparisons
- Bioactivity : Pyrazolone derivatives () exhibit antitumor activity, but the absence of a piperazine ring in these compounds may reduce selectivity for amine receptor targets .
- Stability : Sulfonyl groups (target compound, ) resist oxidative metabolism better than methoxy or allyl substituents (), suggesting longer half-lives in vivo .
Q & A
Q. Q1. What are the optimal synthetic routes for (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone, and how are reaction conditions optimized?
Answer: The synthesis typically involves a multi-step approach:
Benzothiazole core formation : React 2-aminothiophenol derivatives with methylsulfonyl-containing electrophiles under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Piperazine coupling : Introduce the piperazine ring via nucleophilic substitution, often using coupling agents like carbodiimides (e.g., EDC/HOBt) in dichloromethane or THF .
Methanone linkage : Attach the pyridin-2-yl group via a Friedel-Crafts acylation or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures .
Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for solubility), temperature control (60–120°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .
Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole and piperazine rings. For example, methylsulfonyl protons appear as singlets at δ 3.1–3.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~469.1 g/mol) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and monitor stability under acidic/basic conditions .
Advanced Research Questions
Q. Q3. How can computational chemistry predict the reactivity and binding affinity of this compound with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinase enzymes) by analyzing hydrogen bonds between the pyridin-2-yl group and active-site residues .
- DFT calculations : Assess the electrophilicity of the methylsulfonyl group and charge distribution on the benzothiazole ring to predict regioselectivity in reactions .
- MD simulations : Evaluate conformational stability of the piperazine ring in aqueous environments using AMBER or GROMACS .
Q. Q4. How do structural modifications (e.g., methylsulfonyl vs. methoxy groups) impact biological activity?
Answer:
- Methylsulfonyl vs. Methoxy : The sulfonyl group enhances electron-withdrawing effects, increasing binding affinity to ATP pockets in kinases (IC₅₀ reduced by ~40% compared to methoxy derivatives) .
- Piperazine substitution : Replacing piperazine with morpholine reduces CNS penetration due to increased polarity (logP decreases from 2.8 to 1.5) .
- Pyridin-2-yl vs. Thiophene : Pyridine improves metabolic stability (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .
Q. Q5. How should researchers resolve contradictions in bioactivity data across different assay platforms?
Answer:
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
- Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as methylsulfonyl solubility varies significantly in PBS vs. Tris buffers .
- Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Methodological Challenges
Q. Q6. What strategies mitigate byproduct formation during the final coupling step?
Answer:
- Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) reduce homo-coupling byproducts compared to copper .
- Temperature modulation : Lower reaction temperatures (50°C) minimize degradation of the benzothiazole core .
- Purification : Use preparative HPLC with a C18 column (ACN/water + 0.1% TFA) to isolate the target compound from dimeric impurities .
Q. Q7. How can researchers assess metabolic stability in preclinical models?
Answer:
- In vitro assays :
- In silico tools : SwissADME predicts first-pass metabolism sites (e.g., oxidation of the piperazine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
